molecular formula C8H13N3O2 B2727872 4-Azido-1,1-diethoxybut-2-yne CAS No. 2416230-68-5

4-Azido-1,1-diethoxybut-2-yne

Cat. No.: B2727872
CAS No.: 2416230-68-5
M. Wt: 183.211
InChI Key: MQZPQHLWSPCHGX-UHFFFAOYSA-N
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Description

4-Azido-1,1-diethoxybut-2-yne is an organic compound with the molecular formula C8H13N3O2 It is characterized by the presence of an azido group (-N3) and two ethoxy groups (-OCH2CH3) attached to a butyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-1,1-diethoxybut-2-yne can be achieved through a one-pot reaction involving the conversion of corresponding alcohols to azides. A practical method involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method is highly chemoselective and provides good to excellent yields for primary, secondary, and less reactive benzyl alcohols.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable one-pot synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

4-Azido-1,1-diethoxybut-2-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

4-Azido-1,1-diethoxybut-2-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-1,1-diethoxybut-2-yne involves the reactivity of the azido group. Upon activation (e.g., thermal or photolysis), the azido group releases nitrogen gas, forming highly reactive nitrenes. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

    Phenyl Azide: Another organic azide with similar reactivity.

    Benzyl Azide: Used in similar cycloaddition and substitution reactions.

    Ethyl Azide: A simpler azide with comparable reactivity.

Uniqueness

4-Azido-1,1-diethoxybut-2-yne is unique due to its combination of an azido group and two ethoxy groups on a butyne backbone

Properties

IUPAC Name

4-azido-1,1-diethoxybut-2-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-12-8(13-4-2)6-5-7-10-11-9/h8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZPQHLWSPCHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CCN=[N+]=[N-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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